molecular formula C5H9NO3 B10779344 4-Hydroxyproline CAS No. 25249-07-4

4-Hydroxyproline

Cat. No.: B10779344
CAS No.: 25249-07-4
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline residues in proteins. This process is catalyzed by prolyl hydroxylase enzymes, which require oxygen, iron, and ascorbate as cofactors . Another method involves the chemical synthesis of this compound from proline through hydroxylation reactions using specific reagents and catalysts .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, Escherichia coli can be genetically engineered to enhance the production of this compound by optimizing the metabolic pathways and fermentation conditions . This method has proven to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyproline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its role in biochemical processes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and aminated derivatives of this compound, which have significant applications in pharmaceuticals and biochemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861573
Record name 4-Hydroxyproline
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Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name cis-Hydroxyproline
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CAS No.

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0
Record name N-Hydroxy-L-proline
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Record name D-Proline, cis-
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Record name L-Proline, homopolymer
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Record name cis-4-Hydroxy-L-proline
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Record name 3398-22-9
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Record name 4-Hydroxyproline
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